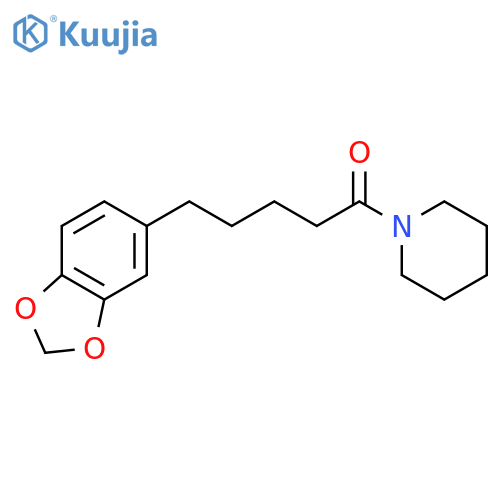Cas no 23434-88-0 (Tetrahydropiperine)

Tetrahydropiperine structure
商品名:Tetrahydropiperine
CAS番号:23434-88-0
MF:C17H23NO3
メガワット:289.369425058365
CID:1414318
Tetrahydropiperine 化学的及び物理的性質
名前と識別子
-
- 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one
- 1-[5-(1,3-Benzodioxol-5-yl)pentanoyl]piperidine
- 1-pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxopentyl]-
- 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one
- Tetrahydropiperine
- 5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-1-pentanone
- Cosmoperine
- Tetrahydropiperin
- APZYKUZPJCQGPP-UHFFFAOYSA-N
- 8904DO502T
- Piperidine, 1-(5-(1,3-benzodioxol-5-yl)-1-oxopentyl)-
- Tetrahydropiperidine
- Piperidine, 1-(5-(3,4-(methylenedioxy)phenyl)valeryl)-
- BDBM50381233
-
- インチ: 1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2
- InChIKey: APZYKUZPJCQGPP-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C2=C(C=1[H])OC([H])([H])O2)N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 289.167794g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 5
- どういたいしつりょう: 289.167794g/mol
- 単一同位体質量: 289.167794g/mol
- 水素結合トポロジー分子極性表面積: 38.8Ų
- 重原子数: 21
- 複雑さ: 341
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 289.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.156±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.025 g/l)(25ºC)、
- PSA: 38.77
Tetrahydropiperine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S27894-1g |
Tetrahydropiperine |
23434-88-0 | 97% | 1g |
¥1500.00 | 2021-09-02 | |
| TargetMol Chemicals | T5786-10mg |
TETRAHYDROPIPERINE |
23434-88-0 | 98.04% | 10mg |
¥ 4820 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T39140-20mg |
5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one |
23434-88-0 | ,HPLC≥98% | 20mg |
¥758.0 | 2023-09-06 | |
| ChemScence | CS-0032425-10mg |
Tetrahydropiperine |
23434-88-0 | 99.45% | 10mg |
$571.0 | 2022-04-27 | |
| Ambeed | A532731-100mg |
5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one |
23434-88-0 | 97% | 100mg |
$33.0 | 2025-02-20 | |
| MedChemExpress | HY-N4205-10mg |
Tetrahydropiperine |
23434-88-0 | 99.45% | 10mg |
¥250 | 2024-04-19 | |
| TargetMol Chemicals | T5786-25 mg |
TETRAHYDROPIPERINE |
23434-88-0 | 98.04% | 25mg |
¥ 8,198 | 2023-07-10 | |
| Ambeed | A532731-250mg |
5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one |
23434-88-0 | 97% | 250mg |
$50.0 | 2025-02-20 | |
| TargetMol Chemicals | T5786-5 mg |
TETRAHYDROPIPERINE |
23434-88-0 | 98.04% | 5mg |
¥ 2,991 | 2023-07-10 | |
| TargetMol Chemicals | T5786-50 mg |
TETRAHYDROPIPERINE |
23434-88-0 | 98.04% | 50mg |
¥ 12,288 | 2023-07-10 |
Tetrahydropiperine 関連文献
-
1. A convenient reduction of activated olefins by zinc–copper coupleB. Lucas Sondengam,Z. Tanee Fomum,Georges Charles,T. Mac Akam J. Chem. Soc. Perkin Trans. 1 1983 1219
推奨される供給者
Amadis Chemical Company Limited
(CAS:23434-88-0)Tetrahydropiperine

清らかである:99%/99%
はかる:5g/25g
価格 ($):382.0/1335.0